molecular formula C17H21NO2 B12621320 N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine CAS No. 919797-22-1

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine

Cat. No.: B12621320
CAS No.: 919797-22-1
M. Wt: 271.35 g/mol
InChI Key: CPAHLCDIZVUKMR-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a synthetic phenethylamine derivative supplied for scientific research and development purposes. This compound is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use. Compounds within this chemical class are of significant interest in neuroscience and pharmacology, particularly as tools for studying the serotonin receptor system . Structural analogs of this compound, specifically those with substitutions on the phenethylamine core, are known to act as potent agonists at serotonin 5-HT2 receptors, which are critical for understanding neurotransmitter pathways and neuropharmacology . The N-benzyl modification on the amine group is a key structural feature that has been shown in related compounds to dramatically enhance binding affinity and functional potency at these receptor sites, making such molecules valuable probes for receptor characterization and functional studies . Researchers can utilize this chemical to investigate the mechanisms of receptor activation, intracellular calcium mobilization, and other downstream signaling events. Handling of this substance requires a laboratory equipped with appropriate safety controls. All researchers must adhere to their institution's safety protocols and local regulations.

Properties

CAS No.

919797-22-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-benzyl-2-(2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)10-11-18-13-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3

InChI Key

CPAHLCDIZVUKMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Method A: Direct Condensation

One common method involves the direct condensation of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction typically occurs under mild conditions and can yield high purity products.

Reaction Scheme:

  • Reactants: 2,4-Dimethoxybenzaldehyde + Benzylamine
  • Conditions: Solvent (e.g., dichloromethane), temperature control (0°C to room temperature)
  • Yield: Approximately 29% under optimized conditions.

Table 1: Reaction Conditions for Direct Condensation

Parameter Value
Solvent Dichloromethane
Temperature 0°C to RT
Reaction Time 4-5 hours
Yield ~29%

Method B: Imination and Reduction

Another effective method involves the formation of an imine intermediate followed by reduction. This two-step process is advantageous for improving yields and selectivity.

Reaction Scheme:

  • Formation of imine from benzaldehyde and amine.
  • Reduction of the imine using sodium borohydride or lithium aluminum hydride.

Table 2: Imination and Reduction Conditions

Step Reagent/Condition Yield
Imination Benzaldehyde + Amine (in CH₂Cl₂) High
Reduction NaBH₄ in MeOH ~86%

The reaction is monitored via GC-MS to ensure completion before proceeding to reduction.

Method C: Two-Step Synthesis via Intermediate

A patent outlines a method where the synthesis starts with m-xylylene dimethyl ether to produce an intermediate, which is then converted into N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine.

Key Steps:

  • Synthesis of 2,4-dimethoxybenzyl chloride from m-xylylene dimethyl ether.
  • Amination with urotropine to yield the target compound.

Table 3: Summary of Alternative Method

Step Description Yield
Step 1 Synthesis of Intermediate High
Step 2 Amination Reaction with Urotropine Quantitative

This method benefits from using readily available industrial chemicals, making it cost-effective and efficient.

Method D: Hydrogenation of Imines

A further approach involves hydrogenating imines formed from benzaldehyde and primary amines using palladium on carbon as a catalyst.

Table 4: Hydrogenation Conditions

Parameter Value
Catalyst Palladium on Carbon
Pressure 0.1 to 25 bar
Temperature 20°C to 30°C
Reaction Time Up to 100 hours

This method allows for high selectivity and yields while minimizing side reactions.

The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its advantages regarding yield, cost, and complexity. The choice of method may depend on available resources and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine has been investigated for its potential therapeutic effects:

  • Neuroprotective Effects : Studies indicate that the compound may enhance neuroplasticity and protect against oxidative stress by modulating Brain-Derived Neurotrophic Factor (BDNF) levels. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/ml against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This positions it as a candidate for antibiotic development .

Pharmacological Studies

The pharmacological profile of this compound has been explored through various in vitro studies:

  • Enzyme Inhibition : Research shows that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Receptor Binding Studies : The compound interacts with serotonin receptors, suggesting potential use as a psychoactive agent or in the treatment of mood disorders .

Antimicrobial Efficacy Study

A recent investigation assessed the antimicrobial efficacy of various derivatives of N-benzyl compounds against resistant strains of bacteria. The study found that this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and increased antioxidant enzyme activity, supporting its role in neuroprotection. The findings suggest that this compound could be beneficial in developing therapies for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. The compound’s binding to these receptors can modulate neurotransmitter release and influence various neural pathways, leading to its psychoactive effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Modifications Key Functional Differences
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine Ethanamine backbone 2,4-Dimethoxyphenyl, benzyl Reference compound
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(2,4-dimethoxyphenyl)acrylamide Piperidine-acrylamide hybrid 2,4-Dimethoxyphenyl, benzylpiperidine, acrylamide Increased rigidity; potential enhanced receptor binding
N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethan-1-amine Ethanamine backbone 4-Methoxyphenyl, 4-ethylbenzyl Reduced methoxy groups; altered hydrophobicity
N-Benzyl-2-[6-(benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-THIQ-2-yl]acetamide Tetrahydroisoquinoline (THIQ) Benzyloxy, 3,4-dimethoxyphenyl, acetamide Bulky THIQ ring; likely CNS-targeted activity
2-(3-(Benzyloxy)-4-methoxyphenyl)-N-methylethan-1-amine Ethanamine backbone 3-Benzyloxy-4-methoxyphenyl, N-methyl Methylation at amine; altered metabolism

Abbreviations: THIQ = Tetrahydroisoquinoline; CNS = Central Nervous System.

Table 3: Comparative Properties
Property This compound THIQ Acetamide (17d) Piperidine-Acrylamide Hybrid (4)
Molecular Weight ~285 g/mol 489 g/mol ~450 g/mol
LogP (Predicted) ~3.2 ~4.8 ~3.9
Bioactivity Not reported Selective antagonist Antioxidant, neuroprotective
Synthetic Feasibility Moderate Low (multi-step) High (high yields)

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest better membrane permeability than bulkier analogs like THIQ derivatives.

Biological Activity

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a compound belonging to the phenethylamine class, characterized by its unique structure featuring a benzyl group attached to an ethanamine backbone. This compound has garnered attention due to its potential psychoactive properties and interactions with serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for exploring its therapeutic potentials and risks associated with its use.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₅N₁O₂
  • Molecular Weight : Approximately 271.35 g/mol
  • Structural Features :
    • Two methoxy groups at the 2 and 4 positions of the phenyl ring.
    • Benzyl group attached to the nitrogen atom.

This compound primarily interacts with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor , which is associated with hallucinogenic effects. This interaction influences neurotransmitter release and modulates various neural pathways, contributing to its psychoactive properties. The specificity of this interaction highlights the importance of structural modifications in determining pharmacological profiles.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Serotonin Receptor Agonism Acts as an agonist at the 5-HT2A receptor, influencing mood and perception.
Psychoactive Effects Exhibits hallucinogenic properties similar to other phenethylamines.
Neurotoxicity Potential Higher cytotoxicity observed compared to structural analogs; linked to mitochondrial dysfunction.
Behavioral Effects Alters behavior in model organisms (e.g., zebrafish), indicating significant neurochemical impact.

Case Studies and Research Findings

  • Neurotoxicity Studies :
    • Research indicates that compounds similar to this compound exhibit concentration-dependent cytotoxic effects on neuronal cells (SH-SY5Y cells). These effects are associated with mitochondrial dysfunction and altered intracellular calcium levels, suggesting potential neurotoxic risks ( ).
  • Behavioral Assessments :
    • A study involving adult zebrafish demonstrated that derivatives of N-Benzyl compounds could significantly alter behavioral patterns, indicating their impact on neurochemical pathways ( ). The findings suggest that these compounds may influence anxiety-like behaviors and locomotion.
  • Clinical Observations :
    • Reports of clinical cases involving similar compounds (e.g., 25I-NBOMe) highlight acute effects such as tachycardia, hypertension, and agitation following exposure ( ). These cases underline the importance of monitoring for adverse effects related to psychoactive substances within this chemical class.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name 5-HT2A Agonism Neurotoxicity Psychoactive Effects
This compoundYesModerateYes
25I-NBOMeHighHighYes
2C-BModerateLowYes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis often involves reductive amination or nucleophilic substitution. For example, coupling 2,4-dimethoxyphenylacetone with benzylamine via sodium cyanoborohydride in methanol under reflux (pH ~5–6) yields the target compound. Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol vs. THF), and reaction time (typically 12–24 hrs). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
  • Data Interpretation : Purity is confirmed by elemental analysis (C, H, N within ±0.3% of theoretical) and NMR. For example, in ¹H NMR, the benzylic CH₂ group appears as a triplet at δ 2.8–3.1 ppm, while aromatic protons from the dimethoxy groups show peaks at δ 6.3–6.8 ppm .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

  • FTIR : Confirms amine N-H stretches (3300–3500 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹).
  • ¹H/¹³C NMR : Assigns substituent positions; dimethoxy groups split aromatic signals (e.g., para-methoxy at δ ~3.8 ppm).
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with accurate mass (±5 ppm). For example, m/z 316.1912 (C₁₇H₂₂NO₂⁺) .
  • Purity Validation : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient, retention time ~8–10 min) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence the compound’s biological activity?

  • SAR Analysis : Replacing 2,4-dimethoxy with 3,4-dimethoxy (as in ) enhances blood-brain barrier permeability due to increased lipophilicity (logP ~2.5 vs. 2.1). In Alzheimer’s models, N-Benzyl derivatives with 3,4-dimethoxy groups show 2-fold higher acetylcholinesterase inhibition (IC₅₀ = 8 µM vs. 15 µM) .
  • Methodological Approach : Compare IC₅₀ values using Ellman’s assay, and correlate with computational docking (e.g., AutoDock Vina) to identify binding interactions with cholinesterase active sites .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Case Study : Aromatic proton splitting in This compound may deviate from literature due to rotameric equilibria. Use variable-temperature NMR (VT-NMR) to freeze conformational exchange; signals coalesce at higher temps (e.g., 50°C in DMSO-d₆).
  • Advanced Techniques : 2D NMR (COSY, HSQC) clarifies coupling networks. For example, HMBC correlations between benzylic CH₂ and aromatic carbons confirm connectivity .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 24 hrs to 2 hrs, increasing yield from 45% to 78%. Alternatively, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl linkages, achieving >90% purity after column chromatography (silica gel, 40–70% ethyl acetate/hexane) .

Key Methodological Challenges

  • Stereochemical Purity : Racemization during synthesis can occur; use chiral HPLC (Chiralpak AD-H, hexane/isopropanol 90:10) to confirm enantiomeric excess (>98%) .
  • Scale-Up Limitations : Multi-gram synthesis may require flow chemistry to maintain yield (e.g., Syrris Asia system with 10 mL/min flow rate) .

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